11-Nitro-1-Undecene
Overview
Description
11-Nitro-1-Undecene: is an organic compound belonging to the class of nitroalkenes. It is characterized by the presence of a nitro group (-NO2) attached to the eleventh carbon of an undecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Nitro-1-Undecene can be synthesized through several methods. One common approach involves the nitration of 1-undecene using nitric acid or a nitrating agent. The reaction typically requires controlled conditions to ensure selective nitration at the eleventh carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 11-Nitro-1-Undecene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkane derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroalkane derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted undecenes depending on the reagent used.
Scientific Research Applications
11-Nitro-1-Undecene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Nitro-1-Undecene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
10-Nitro-1-Decene: Similar structure but with a nitro group on the tenth carbon.
12-Nitro-1-Dodecene: Similar structure but with a nitro group on the twelfth carbon.
Uniqueness: 11-Nitro-1-Undecene is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. This makes it particularly useful in targeted research applications .
Properties
IUPAC Name |
11-nitroundec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFROPSPQWQTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337652 | |
Record name | 11-Nitro-1-Undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40244-98-2 | |
Record name | 11-Nitro-1-Undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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